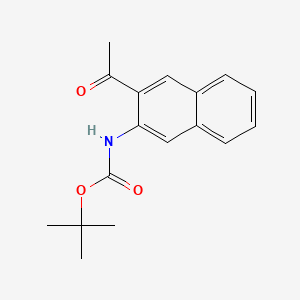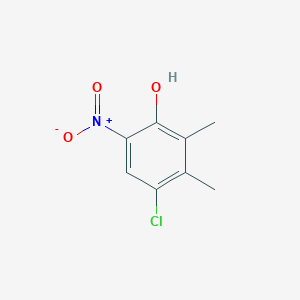
Olivetol, diacetate
Vue d'ensemble
Description
Olivetol, diacetate is a derivative of olivetol, a naturally occurring organic compound found in certain species of lichens and produced by some insects Olivetol itself is known for its role as a precursor in the synthesis of tetrahydrocannabinol, a major psychoactive component of cannabis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of olivetol, diacetate typically involves the acetylation of olivetol. This can be achieved by reacting olivetol with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where olivetol is mixed with acetic anhydride and a catalyst. The reaction mixture is then heated to facilitate the acetylation process. After the reaction is complete, the product is purified through distillation or crystallization to obtain this compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Olivetol, diacetate can undergo various chemical reactions, including:
Hydrolysis: The diacetate can be hydrolyzed back to olivetol in the presence of water and an acid or base catalyst.
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols.
Major Products:
Hydrolysis: Olivetol.
Oxidation: Quinones or other oxidized derivatives.
Substitution: Various substituted olivetol derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Olivetol, diacetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including cannabinoids and their analogs.
Biology: Studied for its potential biological activities, such as antioxidant and enzyme inhibition properties.
Medicine: Investigated for its potential therapeutic applications, including its role in reducing oxidative stress and inhibiting enzymes related to neurodegenerative diseases.
Industry: Utilized in the development of new materials and chemical processes, particularly in the field of pharmaceuticals and biotechnology.
Mécanisme D'action
The mechanism of action of olivetol, diacetate is primarily related to its ability to interact with biological molecules. It can act as an antioxidant by donating electrons to neutralize reactive oxygen species. Additionally, it can inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. These interactions can modulate various biochemical pathways, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Olivetol: The parent compound, known for its role in cannabinoid synthesis.
Olivetolic Acid: A related compound involved in the biosynthesis of cannabinoids.
Resorcinol: A structurally similar compound with different functional groups.
Comparison:
Olivetol vs. Olivetol, Diacetate: Olivetol is more reactive due to the presence of free hydroxyl groups, while this compound is more stable and less reactive.
Olivetolic Acid vs. This compound: Olivetolic acid has a carboxyl group, making it more acidic and polar compared to the diacetate form.
Resorcinol vs. This compound: Resorcinol has two hydroxyl groups on a benzene ring, similar to olivetol, but lacks the pentyl side chain and acetyl groups, resulting in different chemical properties and reactivity.
Propriétés
IUPAC Name |
(3-acetyloxy-5-pentylphenyl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-4-5-6-7-13-8-14(18-11(2)16)10-15(9-13)19-12(3)17/h8-10H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZGXBRWQJFVFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=CC(=C1)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[4-Bromo-2-(trifluoromethoxy)benzene]sulfonyl}pyrrolidine](/img/structure/B8202703.png)



![4-bromo-N-[(4-methoxyphenyl)methyl]-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B8202720.png)





![2-[3-(Dimethylamino)-2-hydroxypropyl]isoindole-1,3-dione](/img/structure/B8202757.png)



